molecular formula C9H20N2O2S B3115687 [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester CAS No. 210767-27-4

[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester

Cat. No. B3115687
CAS RN: 210767-27-4
M. Wt: 220.33 g/mol
InChI Key: MYRODIPSUXCNAZ-UHFFFAOYSA-N
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Description

[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester, also known as AET, is a chemical compound that has been widely used in scientific research. AET is a derivative of cysteamine, which is a natural compound found in human cells. AET is commonly used as a tool in biochemical and physiological research due to its ability to modify the activity of certain enzymes and proteins.

Mechanism of Action

The mechanism of action of [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester involves the modification of the activity of enzymes and proteins. [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester is a thiol-containing compound, which means that it can react with the thiol groups of enzymes and proteins. This reaction can modify the activity of the enzyme or protein by changing its conformation or altering its catalytic activity.
Biochemical and Physiological Effects:
[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has been shown to have a number of biochemical and physiological effects. [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has been shown to increase the activity of enzymes that are involved in the metabolism of ROS, which can help protect cells and tissues from oxidative damage. [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has also been shown to increase the activity of enzymes that are involved in the synthesis of glutathione, which is an important antioxidant molecule in cells. Additionally, [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has several advantages for use in lab experiments. [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester is a relatively small molecule, which means that it can easily penetrate cell membranes and enter cells. [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester is also stable under physiological conditions, which means that it can be used in a variety of experimental conditions. However, [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester does have some limitations. [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester is a reactive molecule, which means that it can react with other molecules in the experimental system. This can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester. One area of research is the development of new methods for synthesizing [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester. Another area of research is the development of new derivatives of [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester that have improved properties for use in lab experiments. Additionally, there is a need for further research on the biochemical and physiological effects of [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester, particularly in the context of human diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester is a useful tool for scientific research due to its ability to modify the activity of enzymes and proteins. [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has been shown to have a number of biochemical and physiological effects, including increasing the activity of enzymes involved in the metabolism of ROS and glutathione synthesis, as well as having anti-inflammatory effects. [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester, including the development of new synthesis methods and derivatives, and further research on its biochemical and physiological effects.

Scientific Research Applications

[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has been used extensively in scientific research as a tool to study the activity of enzymes and proteins. [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester is commonly used to modify the activity of enzymes that are involved in the metabolism of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues if not properly regulated. [2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester has been shown to increase the activity of enzymes that are involved in the metabolism of ROS, which can help protect cells and tissues from oxidative damage.

properties

IUPAC Name

tert-butyl N-[2-(2-aminoethylsulfanyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-9(2,3)13-8(12)11-5-7-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRODIPSUXCNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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